

side reactions in the Swern oxidation using DMSO

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Compound of Interest

Compound Name: **Sulfoxide**

Cat. No.: **B087167**

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Swern Oxidation Technical Support Center

Welcome to the technical support center for the Swern oxidation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this widely used oxidation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Swern oxidation and what are its main advantages?

The Swern oxidation is a chemical reaction that oxidizes primary or secondary alcohols to aldehydes or ketones, respectively.[1][2] It utilizes dimethyl **sulfoxide** (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride, at low temperatures (typically -78 °C).[2][3][4] A hindered organic base, such as triethylamine (Et₃N), is then used to promote an elimination reaction to yield the desired carbonyl compound.[1][3]

The main advantages of the Swern oxidation include:

- Mild reaction conditions: The reaction is performed at very low temperatures, which allows for the oxidation of substrates with sensitive functional groups that might not be stable under harsher conditions.[1][2]
- High selectivity: It selectively oxidizes primary alcohols to aldehydes without over-oxidation to carboxylic acids.[2]

- Broad functional group tolerance: The Swern oxidation is compatible with a wide range of functional groups.[\[1\]](#)
- Metal-free: It avoids the use of toxic heavy metals like chromium.

Q2: What are the primary byproducts of the Swern oxidation?

The main byproducts of the Swern oxidation are dimethyl sulfide (DMS), carbon monoxide (CO), carbon dioxide (CO₂), and, when triethylamine is used as the base, triethylammonium chloride.[\[1\]](#)

Q3: What are the major side reactions in a Swern oxidation and how can they be minimized?

The two most common side reactions are the Pummerer rearrangement and epimerization at the α -carbon to the newly formed carbonyl.

- Pummerer Rearrangement: This rearrangement occurs if the reaction temperature rises above -60 °C.[\[1\]](#) It leads to the formation of a methylthiomethyl (MTM) ether byproduct (R-OCH₂SMe).[\[3\]](#) To prevent this, it is crucial to maintain a low reaction temperature, typically -78 °C, throughout the addition of reagents.[\[1\]](#)[\[4\]](#)
- Epimerization: For substrates with a chiral center at the α -position to the alcohol, epimerization can occur, leading to a loss of stereochemical purity. This is often facilitated by the triethylamine base. Using a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA or Hünig's base) can significantly reduce or eliminate this side reaction.[\[1\]](#)[\[5\]](#)

Troubleshooting Guide

Problem 1: Low or no yield of the desired product.

Possible Cause	Troubleshooting Step
Poor quality or wet reagents/solvent	Ensure all reagents (DMSO, oxalyl chloride, base) and the solvent (typically dichloromethane) are anhydrous. Use freshly distilled or purchased anhydrous reagents and solvents.
Incorrect reaction temperature	Maintain the temperature at or below -78 °C during the addition of DMSO, oxalyl chloride, and the alcohol. Use a properly prepared dry ice/acetone bath.
Inefficient activation of DMSO	Ensure oxalyl chloride is added to the DMSO solution before the alcohol. The formation of the active electrophilic sulfur species is critical.
Incorrect stoichiometry	Use the correct stoichiometry of reagents. Typically, an excess of DMSO, oxalyl chloride, and the base relative to the alcohol is used. A common ratio is Alcohol:Oxalyl Chloride:DMSO:Base of 1:1.5:2.2:5.
Premature addition of the base	The base should only be added after the alcohol has had sufficient time to react with the activated DMSO. Adding the base too early can lead to side reactions. ^[3]

Problem 2: Presence of an unexpected byproduct.

Symptom	Possible Cause & Identity of Byproduct	Solution
TLC shows a new, less polar spot than the starting alcohol, but it is not the desired carbonyl.	Pummerer Rearrangement. The byproduct is likely a methylthiomethyl (MTM) ether. This occurs when the reaction temperature is too high.	Maintain strict temperature control at -78 °C. Ensure slow, dropwise addition of reagents to control any exotherms.
Product mixture shows a loss of enantiomeric excess for a chiral substrate.	Epimerization. The α -proton to the carbonyl is acidic and can be removed by the base, leading to racemization.	Replace triethylamine with a bulkier, less nucleophilic base such as diisopropylethylamine (DIPEA).

Problem 3: Difficult workup and purification.

Issue	Recommended Procedure
Persistent unpleasant odor of dimethyl sulfide (DMS).	After the reaction is complete, quench the reaction mixture with a bleach (sodium hypochlorite) solution or Oxone®. This will oxidize the volatile and odorous DMS to the odorless and non-volatile dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO ₂). [1]
Removal of triethylammonium salts.	During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the amine and extract the salt into the aqueous layer. Follow this with a wash with saturated sodium bicarbonate solution and then brine.

Data Presentation

Table 1: Representative Yields for the Oxidation of a Primary Alcohol (e.g., 1-octanol) to the Corresponding Aldehyde

Oxidation Method	Typical Reagents	Temperature	Typical Yield (%)	Notes
Swern Oxidation	DMSO, $(COCl)_2$, Et_3N , CH_2Cl_2	-78 °C	85-95%	Requires cryogenic temperatures; produces odorous byproducts.
Swern (with DIPEA)	DMSO, $(COCl)_2$, DIPEA, CH_2Cl_2	-78 °C	85-95%	Used to prevent epimerization of α -chiral centers.
Dess-Martin Periodinane (DMP)	DMP, CH_2Cl_2	Room Temp.	90-98%	Milder conditions, but DMP is expensive and potentially explosive. ^[6]
Pyridinium Chlorochromate (PCC)	PCC, CH_2Cl_2	Room Temp.	80-90%	Uses toxic chromium; can be acidic, affecting sensitive substrates. ^[6]

Note: Yields are highly substrate-dependent and the values presented are for illustrative purposes.

Experimental Protocols

Protocol 1: Standard Swern Oxidation

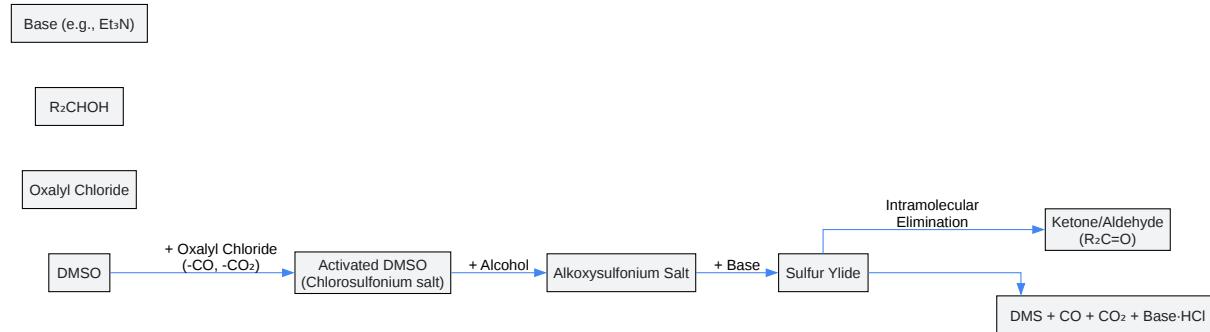
- Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is cooled to -78 °C using a dry ice/acetone bath.

- Activation of DMSO: Anhydrous dichloromethane (CH_2Cl_2) is added to the flask, followed by the dropwise addition of oxalyl chloride (1.5 equivalents). A solution of anhydrous DMSO (2.2 equivalents) in CH_2Cl_2 is then added dropwise, ensuring the internal temperature does not rise above -65 °C. The mixture is stirred for 15 minutes.
- Addition of Alcohol: A solution of the alcohol (1.0 equivalent) in CH_2Cl_2 is added dropwise, maintaining the temperature at -78 °C. The reaction is stirred for 30-45 minutes.
- Addition of Base: Triethylamine (5.0 equivalents) is added dropwise, again keeping the temperature below -65 °C. The reaction mixture is stirred at -78 °C for 30 minutes.
- Work-up: The cooling bath is removed, and the reaction is allowed to warm to room temperature. The reaction is quenched with water. The organic layer is separated, washed sequentially with 1M HCl, saturated NaHCO_3 , and brine. The organic layer is then dried over anhydrous Na_2SO_4 , filtered, and the solvent is removed under reduced pressure.

Protocol 2: Swern Oxidation with DIPEA to Prevent Epimerization

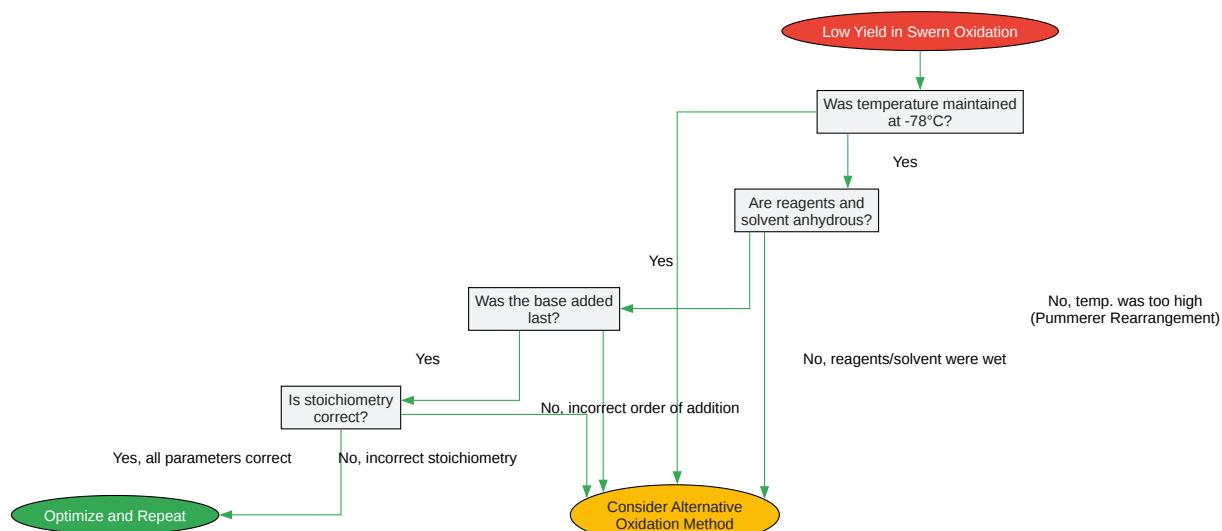
This protocol is identical to the standard procedure, with the exception that in step 4, triethylamine is replaced with diisopropylethylamine (DIPEA) (5.0 equivalents).

Visualizations



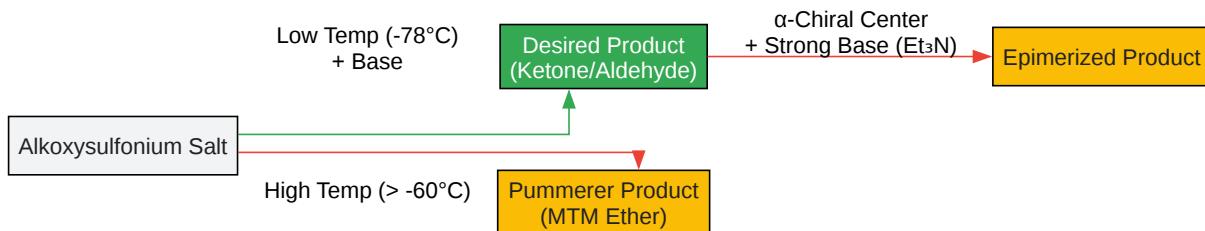
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Caption: The reaction pathway of the Swern oxidation.



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Caption: Troubleshooting workflow for low yield in Swern oxidation.



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Caption: Major side reaction pathways in the Swern oxidation.

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